Meglumine Diatrizoate

Description

Properties

IUPAC Name |

3,5-diacetamido-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,17)(H,16,18)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKKOBKEXMRYFQ-WZTVWXICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897171 | |

| Record name | Diatrizoate meglumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

809.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131-49-7 | |

| Record name | Meglumine diatrizoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diatrizoate meglumine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diatrizoate meglumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meglumine diatrizoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIATRIZOATE MEGLUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X9MR4N98U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Synthesis of Meglumine Diatrizoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Meglumine (B1676163) diatrizoate is a widely used iodinated contrast agent for radiological imaging. Its synthesis is a multi-step process involving the independent preparation of diatrizoic acid and meglumine, followed by their salt formation. This guide provides a detailed overview of the core chemical synthesis pathways, experimental protocols, and quantitative data for the production of meglumine diatrizoate.

Synthesis of Diatrizoic Acid

The synthesis of diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid) is a critical part of the overall process. There are several reported pathways, with a common route originating from benzoic acid.

A prevalent method involves the following key steps:

-

Nitration: Benzoic acid is first nitrated to yield 3,5-dinitrobenzoic acid.

-

Reduction: The dinitro compound is then reduced to 3,5-diaminobenzoic acid.

-

Iodination: The aromatic ring is subsequently iodinated to produce 3,5-diamino-2,4,6-triiodobenzoic acid.

-

Acetylation: Finally, the amino groups are acetylated to form the final diatrizoic acid product.[1][2]

An alternative starting point for the synthesis is 3,5-diaminobenzoic acid, which would bypass the initial nitration and reduction steps.[3] Another variation involves the iodination of 3,5-diacetamidobenzoic acid.[2]

Quantitative Data for Diatrizoic Acid Synthesis

| Step | Reactants | Reagents/Catalysts | Molar Yield (%) | Reference |

| Acetylation & Esterification | 3,5-diamino-2,4,6-triiodobenzoic acid, Acetic acid, Thionyl chloride, Methanol (B129727) | 4-dimethylaminopyridine (B28879) | 92.76 | [4] |

| Hydrolysis | 3,5-diacetylamino-2,4,6-triiodobenzoic acid methyl ester, Deionized water | Sodium hydroxide (B78521), Hydrochloric acid | ~93.5 (based on crude product weight) | [4] |

| Overall Yield (from 3,5-diamino-2,4,6-triiodobenzoic acid) | - | - | >80 | [4] |

| Acetylation (alternative) | 3,5-diamino-2,4,6-triiodobenzoic acid | Acetic anhydride (B1165640) in NMP | >89 | [1] |

Experimental Protocols for Diatrizoic Acid Synthesis

Method 1: From 3,5-diamino-2,4,6-triiodobenzoic acid [4]

-

Step 1: Acylation and Esterification

-

Add 30g of 3,5-diamino-2,4,6-triiodobenzoic acid and 30g of acetic acid to a reaction flask and heat to 50°C to dissolve.

-

In a separate flask, add 300ml of thionyl chloride and 0.5g of 4-dimethylaminopyridine as a catalyst.

-

Add the dissolved benzoic acid derivative dropwise to the thionyl chloride solution, maintaining the temperature below 60°C.

-

After the addition, raise the temperature to reflux for 4 hours.

-

Cool the mixture and remove excess thionyl chloride by distillation.

-

Add 300ml of methanol and reflux for 12 hours.

-

Cool the reaction mixture to 20-25°C to allow crystallization.

-

Filter the solid, wash with methanol, and dry to obtain 3,5-diacetylamino-2,4,6-triiodobenzoic acid methyl ester.

-

-

Step 2: Hydrolysis

-

Suspend 33g of the methyl ester in 200ml of deionized water.

-

Add 20% sodium hydroxide solution dropwise to adjust the pH to 10-11 and maintain at 50-55°C for 2 hours.

-

Adjust the pH to 3-3.5 with concentrated hydrochloric acid.

-

Heat to 90-95°C, add activated carbon, and stir for 3 hours.

-

Filter the hot solution.

-

Cool the filtrate to 60°C and adjust the pH to 1-1.5 with concentrated hydrochloric acid to induce crystallization.

-

Filter the product, wash with deionized water, and dry to yield diatrizoic acid.

-

Method 2: From Benzoic Acid (General Pathway) [1][2]

-

Step 1: Nitration of Benzoic Acid

-

Benzoic acid is reacted with a nitrating mixture (e.g., fuming nitric acid and sulfuric acid) at a controlled temperature (e.g., 60-90°C) for an extended period (e.g., 20-40 hours) to produce 3,5-dinitrobenzoic acid.[1]

-

-

Step 2: Reduction of 3,5-Dinitrobenzoic Acid

-

The 3,5-dinitrobenzoic acid is reduced to 3,5-diaminobenzoic acid using a catalyst such as Raney nickel or palladium on carbon.[2]

-

-

Step 3: Iodination of 3,5-Diaminobenzoic Acid

-

The 3,5-diaminobenzoic acid is reacted with an iodinating agent like iodine monochloride or potassium iodochloride to yield 3,5-diamino-2,4,6-triiodobenzoic acid.[2]

-

-

Step 4: N-Acetylation of 3,5-diamino-2,4,6-triiodobenzoic acid

-

The amino groups are acetylated using acetic anhydride to form diatrizoic acid. This step can be performed in a solvent such as N-methyl-2-pyrrolidone (NMP) to achieve high yields.[1]

-

Synthesis of Meglumine

Meglumine (N-methyl-D-glucamine) is an amino sugar derived from a monosaccharide. The synthesis generally starts with D-glucose or its reduced form, sorbitol.[5][6]

The primary steps for meglumine synthesis are:

-

Hydrogenation (if starting from Glucose): D-glucose is catalytically hydrogenated, typically using a nickel catalyst under high pressure, to produce sorbitol.[5]

-

Reductive Amination: Sorbitol is reacted with methylamine (B109427) in an aqueous solution.[5] This can also be described as an imination followed by catalytic hydrogenation.[7]

-

Purification: The resulting meglumine is then purified, often through crystallization or ion-exchange methods, to achieve pharmaceutical-grade quality.[5]

Experimental Protocol for Meglumine Synthesis

Method: From D-Glucose [7]

-

Charge a Parr reactor with Raney nickel and water.

-

Seal the reactor and purge with nitrogen and then hydrogen.

-

Pressurize with hydrogen, begin stirring, and heat to 100-110°C for 1 hour.

-

Cool the reactor to 10°C.

-

Add an aqueous solution of D-glucose followed by an aqueous solution of methylamine while maintaining a low temperature.

-

Pressurize the reactor with hydrogen and allow it to warm to ambient temperature.

-

Heat the reactor in stages to 35°C, 50°C, 75°C, and finally 100°C over several hours.

-

Cool the reactor, vent, and purge with nitrogen.

-

Filter the contents and remove the water under reduced pressure.

-

Dissolve the resulting solid in refluxing methanol and allow it to crystallize at ambient temperature.

-

Filter and dry the white solid to obtain meglumine.

Formation of this compound

The final step in the synthesis is the formation of the meglumine salt of diatrizoic acid. This is an acid-base reaction where the acidic diatrizoic acid reacts with the basic meglumine. The resulting salt, this compound, exhibits enhanced water solubility compared to diatrizoic acid, making it suitable for injectable formulations.[8]

The final product is often a solution containing this compound, and in some formulations, sodium diatrizoate as well.[9][10] The pH of the final solution is typically adjusted to be within a physiologically acceptable range.[9]

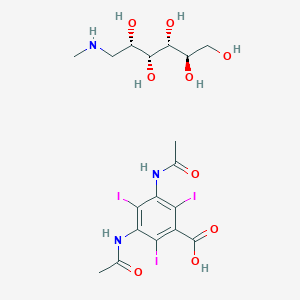

Synthesis Pathway Visualization

The following diagrams illustrate the chemical synthesis pathways for diatrizoic acid and meglumine.

Caption: Synthesis pathway of Diatrizoic Acid from Benzoic Acid.

Caption: Synthesis pathway of Meglumine from D-Glucose.

References

- 1. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]

- 2. Diatrizoate - Wikipedia [en.wikipedia.org]

- 3. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. Synthesis method of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. chemignition.com [chemignition.com]

- 6. Meglumine - LKT Labs [lktlabs.com]

- 7. Meglumine synthesis - chemicalbook [chemicalbook.com]

- 8. vasudhapharma.com [vasudhapharma.com]

- 9. CN105770913A - Compound this compound injection and use method thereof - Google Patents [patents.google.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Radiopacity Mechanism of Meglumine Diatrizoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical explanation of the core mechanism behind the radiopacity of meglumine (B1676163) diatrizoate, a widely used iodinated contrast agent in diagnostic imaging. The document details the fundamental principles of X-ray attenuation, presents quantitative data, outlines experimental protocols for radiopacity assessment, and provides visual representations of the key concepts.

Core Mechanism of Radiopacity

The radiopacity of meglumine diatrizoate is fundamentally attributed to the presence of iodine atoms within its molecular structure. This compound is the meglumine salt of diatrizoic acid, a tri-iodinated benzoic acid derivative. Each molecule of diatrizoic acid contains three iodine atoms, which are the key to its ability to attenuate X-rays.[1]

The high atomic number (Z=53) and electron density of iodine are the primary determinants of its profound X-ray absorbing capacity compared to the soft tissues of the human body, which are primarily composed of elements with low atomic numbers (e.g., hydrogen, carbon, oxygen).[2] When a beam of X-rays passes through the body, the iodine atoms in the this compound solution absorb a significantly larger fraction of the X-ray photons than the surrounding tissues. This differential absorption creates a high contrast on the resulting radiographic image, allowing for the clear visualization of the structures or cavities filled with the contrast agent.[1][3]

The primary physical interactions responsible for this attenuation in the diagnostic energy range are the photoelectric effect and, to a lesser extent, Compton scattering .

The Photoelectric Effect

The photoelectric effect is the dominant interaction mechanism at the X-ray energies typically used in diagnostic imaging (25-150 keV) and is the principal contributor to the high contrast produced by iodinated agents.[4] In this process, an incident X-ray photon interacts with an inner-shell electron (typically from the K-shell) of an iodine atom. The photon transfers its entire energy to the electron, causing the electron to be ejected from the atom. The X-ray photon is completely absorbed in this interaction.

The probability of the photoelectric effect occurring is approximately proportional to (Z/E)³, where Z is the atomic number of the absorbing atom and E is the energy of the incident X-ray photon. The high atomic number of iodine (Z=53) makes it significantly more prone to photoelectric interactions than the elements composing soft tissue.

A critical aspect of the photoelectric effect in the context of iodinated contrast media is the K-edge of iodine, which is approximately 33.2 keV. At X-ray energies just above this threshold, there is a sharp increase in the probability of photoelectric absorption.[1] Medical imaging equipment is often optimized to utilize X-ray spectra that include energies around the K-edge of iodine to maximize contrast enhancement.

Compton Scattering

Compton scattering is another interaction that contributes to X-ray attenuation, although it is less dependent on the atomic number of the absorbing material than the photoelectric effect. In Compton scattering, an incident X-ray photon interacts with a loosely bound outer-shell electron of an atom. The photon transfers a portion of its energy to the electron, which is ejected, and the photon is scattered in a new direction with reduced energy.

While Compton scattering contributes to the overall attenuation, it also produces scattered radiation, which can degrade image quality by reducing contrast. However, due to the high concentration of iodine atoms in this compound, the photoelectric effect remains the dominant interaction responsible for its radiopacity.

Quantitative Data

The radiopacity of this compound is quantifiable and is dependent on its concentration and the energy of the X-ray beam.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₂₆I₃N₃O₉ |

| Molecular Weight | 809.13 g/mol |

| Iodine Content | Approximately 46% by weight |

| Density | ~1.39 g/cm³ (for a 60% solution) |

| Osmolality | High-osmolality contrast medium (HOCM) |

X-ray Attenuation Data

The linear attenuation coefficient (μ) is a measure of the fraction of X-ray photons attenuated per unit thickness of a material. For a compound like this compound, this is primarily determined by the mass attenuation coefficient of its constituent elements, with iodine being the most significant contributor.

The following table presents the mass attenuation coefficients (μ/ρ) for iodine at various X-ray energies, which serves as a proxy for the attenuation properties of this compound.

| X-ray Energy (keV) | Mass Attenuation Coefficient of Iodine (cm²/g) |

| 20 | 25.85 |

| 30 | 44.83 |

| 33.2 (K-edge) | 36.3 |

| 40 | 25.98 |

| 60 | 9.93 |

| 80 | 5.06 |

| 100 | 3.19 |

| 150 | 1.48 |

Data sourced from the National Institute of Standards and Technology (NIST) X-ray Mass Attenuation Coefficient database.

In clinical practice, the radiopacity is often measured in Hounsfield Units (HU) on CT scans. The HU value of a this compound solution is directly proportional to its concentration and is influenced by the X-ray tube voltage (kVp). Higher concentrations and lower kVp settings (closer to the K-edge of iodine) result in higher HU values. For example, a study showed that to achieve a target enhancement of 115 HU, different concentrations of an iodinated contrast agent were required at different kVp settings.[5]

Experimental Protocols for Radiopacity Assessment

The radiopacity of this compound can be quantitatively assessed using methods outlined in standards such as ASTM F640, "Standard Test Methods for Determining Radiopacity for Medical Use".[2][3][6] The following is a detailed methodology adapted for a liquid contrast agent.

Objective

To quantify the radiopacity of various concentrations of this compound solution relative to a reference standard (e.g., an aluminum step wedge) using digital radiography.

Materials and Equipment

-

X-ray source with adjustable kVp and mAs settings

-

Digital X-ray detector (e.g., flat-panel detector)

-

Phantom material (e.g., acrylic or water) to simulate soft tissue attenuation

-

Set of custom-made, X-ray transparent sample holders with a fixed path length (e.g., 1 cm)

-

This compound solutions of varying concentrations (e.g., 10%, 20%, 30%, 40%, 50%, 60% w/v)

-

Reference standard: Aluminum step wedge with steps of known thickness

-

Image analysis software capable of measuring pixel intensity or optical density

Experimental Procedure

-

Preparation of Samples: Prepare a series of this compound solutions of known concentrations in deionized water.

-

Experimental Setup:

-

Position the X-ray source at a fixed distance from the digital detector.

-

Place the phantom material in the X-ray beam path.

-

Mount the sample holder filled with the this compound solution and the aluminum step wedge side-by-side on the phantom.

-

-

Image Acquisition:

-

Set the X-ray generator to a clinically relevant energy level (e.g., 80 kVp) and an appropriate exposure (mAs).

-

Acquire a digital radiograph of the sample and the aluminum step wedge.

-

Repeat the image acquisition for each concentration of the this compound solution.

-

-

Image Analysis:

-

Using the image analysis software, define regions of interest (ROIs) within the image of each concentration of the contrast agent and each step of the aluminum wedge.

-

Measure the mean pixel intensity (or grayscale value) for each ROI.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the mean pixel intensity as a function of the aluminum thickness.

-

For each this compound concentration, determine the equivalent aluminum thickness that produces the same pixel intensity. This value represents the radiopacity of the solution in terms of aluminum equivalence.

-

Alternatively, the radiopacity can be expressed in Hounsfield Units if a CT scanner is used.

-

Visualizations

Signaling Pathways and Mechanisms

Caption: X-ray attenuation by this compound.

Experimental Workflow

Caption: Experimental workflow for radiopacity measurement.

References

- 1. webstore.ansi.org [webstore.ansi.org]

- 2. proplate.com [proplate.com]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. intertekinform.com [intertekinform.com]

- 5. Adjusting Contrast Media Dose to Compensate for Changes in kVp During Portal Phase Liver CT | CT | Canon Medical Systems [in.medical.canon]

- 6. scribd.com [scribd.com]

Pharmacokinetics of Meglumine Diatrizoate in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pharmacokinetic Profile of Meglumine (B1676163) Diatrizoate in Rats

Meglumine diatrizoate's journey through the rat's system is a rapid and straightforward process of absorption, distribution, metabolism, and excretion (ADME).

Absorption: When administered intravenously, absorption is immediate and complete. Oral administration results in negligible systemic absorption; the compound largely remains within the gastrointestinal tract until excreted.[1]

Distribution: After intravenous injection, this compound is rapidly distributed throughout the bloodstream and into the extracellular fluid. Studies in rats have shown its distribution into various tissues, including adipose tissue, bone marrow, skin, and muscle.[2] The primary organs of interest for its diagnostic use and for understanding its pharmacokinetics are the kidneys and the urinary tract.[1]

Metabolism: this compound is not significantly metabolized in the body and is excreted unchanged.[3]

Excretion: The primary route of elimination is via the kidneys through glomerular filtration.[1][3] There is no significant tubular secretion of the compound.[3] In rats with normal renal function, the excretion is rapid.

Data Presentation

Due to the limited availability of specific quantitative pharmacokinetic data in the literature for this compound in rats, the following table summarizes the qualitative and semi-quantitative findings.

| Pharmacokinetic Parameter | Observation in Rats | References |

| Route of Administration | Intravenous, Intra-arterial, Oral (for GI tract imaging) | [1][2] |

| Absorption | Rapid and complete after intravenous administration; negligible from the GI tract. | [1] |

| Distribution | Rapidly distributed to the extracellular fluid. Organs of distribution include kidneys, adipose tissue, bone marrow, skin, and muscle. | [2] |

| Metabolism | Not significantly metabolized. | [3] |

| Elimination | Primarily excreted unchanged in the urine via glomerular filtration. | [1][3] |

| Dosage Range in Studies | Varies depending on the study; doses up to 1 ml/kg have been reported for intra-arterial injection. | [2] |

Experimental Protocols

The following is a detailed methodology for a typical biodistribution study of this compound in rats, based on common practices in preclinical pharmacokinetic research.

Objective: To determine the tissue distribution and elimination profile of this compound in rats following intravenous administration.

Materials:

-

Test Animals: Male Wistar or Sprague-Dawley rats (weight range: 200-250g).

-

Test Substance: this compound solution, sterile and suitable for injection. Often radiolabeled (e.g., with 125I or 131I) for ease of quantification.

-

Administration and Sampling Equipment: Syringes, needles, catheters (for jugular or femoral vein), anesthesia equipment, collection tubes for blood and urine, tissue homogenization equipment, and a gamma counter (if a radiolabeled compound is used).

Procedure:

-

Animal Acclimatization: Animals are acclimated to the laboratory conditions for at least one week prior to the experiment.

-

Dose Preparation: The this compound solution is prepared at the desired concentration in a sterile vehicle (e.g., saline). If radiolabeled, the specific activity is determined.

-

Administration:

-

Rats are anesthetized.

-

A single bolus dose of this compound is administered intravenously, typically via the tail vein or a cannulated jugular or femoral vein.[4] The volume of injection is usually kept low (e.g., 1-2 ml/kg).

-

-

Sample Collection:

-

Blood: Serial blood samples are collected at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes) post-administration. Blood can be collected via retro-orbital sinus, saphenous vein, or a catheter.

-

Urine and Feces: Animals can be housed in metabolic cages for the collection of urine and feces to determine the extent of renal and fecal excretion.

-

Tissues: At the end of the study (or at different time points for different groups of animals), animals are euthanized, and key organs and tissues (e.g., kidneys, liver, spleen, lungs, heart, muscle, fat, and brain) are collected.[5]

-

-

Sample Processing and Analysis:

-

Blood samples are processed to obtain plasma or serum.

-

Tissues are weighed and homogenized.

-

The concentration of this compound in plasma, urine, feces, and tissue homogenates is determined. If radiolabeled, a gamma counter is used.[5] Otherwise, a validated analytical method such as high-performance liquid chromatography (HPLC) would be required.

-

-

Data Analysis:

-

The concentration of the compound in different tissues is expressed as a percentage of the injected dose per gram of tissue (%ID/g).

-

Pharmacokinetic parameters for plasma data (if collected with sufficient frequency) can be calculated using appropriate software.

-

Visualizations

Experimental Workflow for a Biodistribution Study

Caption: Experimental workflow for a biodistribution study of this compound in rats.

Signaling Pathway: Renal Excretion of this compound

Caption: Physiological pathway of the renal excretion of this compound.

References

- 1. What is the mechanism of Meglumin diatrizoate? [synapse.patsnap.com]

- 2. The influence of concentration and dose upon the extravascular distribution of intra-arterially injected this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional Renal Anatomy, Renal Physiology, and Contrast Media | Radiology Key [radiologykey.com]

- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

The Historical Development of Diatrizoate Contrast Media: An In-depth Technical Guide

Introduction

Diatrizoate, also known as amidotrizoate, represents a landmark in the history of radiographic contrast media. Introduced in the mid-1950s, this iodinated, ionic, high-osmolar contrast medium (HOCM) significantly improved the safety and diagnostic quality of radiological examinations compared to its predecessors.[1] For decades, it was the standard for intravascular imaging, and its development paved the way for the subsequent generations of safer, low-osmolar and iso-osmolar agents. This technical guide provides a comprehensive overview of the historical development, chemical synthesis, physicochemical properties, and the experimental and clinical evolution of diatrizoate contrast media for researchers, scientists, and drug development professionals.

Historical Timeline and Core Developments

The introduction of diatrizoate was the culmination of decades of research aimed at developing safe and effective X-ray contrast agents. Early urography in the 1920s utilized simple iodides, which were often toxic.[2] The key innovation was the creation of a tri-iodinated benzoic acid derivative, which offered a stable molecular structure with a high concentration of radiopaque iodine.

-

1952: The first tri-iodinated contrast medium, sodium acetrizoate, was introduced clinically. While an improvement, its toxicity was still a concern.[1]

-

1953-1954: Researchers, notably Hoppe and colleagues, demonstrated that adding a second acetyl-amino group at the C5 position of the benzene (B151609) ring significantly reduced toxicity. This led to the synthesis of 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid, or diatrizoic acid.[1][3]

-

Mid-1950s: Diatrizoate was commercialized under brand names such as Urografin (Schering AG), Renografin (Squibb), and Hypaque (Sterling Drug).[1] It was typically formulated as a salt of sodium, meglumine (B1676163) (an N-methylglucamine cation), or a mixture of both to optimize solubility and tolerability.

-

1950s-1970s: Diatrizoate and its derivatives became the global standard for intravascular contrast agents, widely used in urography, angiography, and the emerging field of computed tomography (CT).[1][3][4]

-

Early 1970s: The primary drawback of diatrizoate—its high osmolality, which caused pain, heat sensations, and other adverse effects—spurred the development of the next generation of low-osmolar contrast media (LOCM).[1][5]

Chemical Structure and Synthesis

Diatrizoate is an ionic monomer. Its core structure is a fully substituted benzene ring, which provides excellent chemical stability and a high payload of iodine (three atoms per molecule), the element responsible for X-ray attenuation.[6]

IUPAC Name: 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid.

The molecule is an acid and is not used in its free form. It is prepared as a salt with either sodium or meglumine. Meglumine salts are generally less toxic than sodium salts, while sodium salts offer lower viscosity.[7] Many commercial formulations, such as MD-76R, are mixtures of both salts to balance these properties.[2]

Synthesis Pathway

The industrial synthesis of diatrizoic acid is a multi-step process that begins with 3,5-diaminobenzoic acid. The general route involves a tri-iodination step followed by di-acetylation of the amino groups.

Physicochemical Properties

The clinical performance and side-effect profile of diatrizoate are directly related to its physicochemical properties, primarily its high osmolality and viscosity. As an ionic monomer, when dissolved in solution, each molecule dissociates into two particles (an anion and a cation), while delivering only three iodine atoms. This 3:2 ratio of iodine atoms to osmotic particles is the reason for its high osmolality.[6]

| Property | Value | Reference(s) |

| Formulation | MD-76R (660 mg/mL Diatrizoate Meglumine, 100 mg/mL Diatrizoate Sodium) | [2] |

| Iodine Content | 370 mg/mL | [2] |

| Osmolality | 1551 mOsm/kg H₂O (approx. 5-7 times that of blood) | [2][8] |

| Viscosity | 16.4 cP at 25°C10.5 cP at 37°C | [2] |

| Sodium Content | ~3.65 mg/mL (0.16 mEq/mL) | [2] |

| pH | 6.5 - 7.7 | [2] |

| Intravenous LD₅₀ (Mice) | 5.3 - 6.1 g Iodine/kg (Meglumine/Sodium Salt) | [2] |

| Intravenous LD₅₀ (Rat) | 11,400 mg/kg (Sodium Salt)14,565 mg/kg (Meglumine Salt) | [1] |

Mechanisms of Adverse Effects

The adverse reactions associated with diatrizoate are primarily linked to its high osmolality and direct chemotoxicity. These can be broadly categorized into anaphylactoid (allergic-like) reactions and organ-specific toxicity, most notably contrast-induced nephrotoxicity (CIN).

Anaphylactoid Reactions

Unlike true allergic reactions, anaphylactoid responses to diatrizoate are typically not IgE-mediated. Instead, they are often caused by the direct stimulation of mast cells and basophils by the contrast medium, leading to the release of histamine (B1213489) and other inflammatory mediators.[5][9] The high osmolality of the solution also contributes to this effect.[10]

Contrast-Induced Nephrotoxicity (CIN)

Diatrizoate can induce acute kidney injury through several mechanisms. Its high viscosity increases tubular fluid viscosity, potentially leading to tubular obstruction.[11] Furthermore, it causes renal vasoconstriction, reducing medullary blood flow and leading to hypoxia.[12] At the cellular level, diatrizoate exerts a direct toxic effect on renal proximal tubule cells, inducing oxidative stress, inflammation, and apoptosis.[13][14] This process involves the downregulation of the protective Nrf2/HO-1 pathway and the upregulation of inflammatory and apoptotic markers like IL-6 and Caspase-3.[14]

Experimental Protocols

Synthesis of Diatrizoic Acid (General Methodology)

This protocol is a generalized summary based on established chemical synthesis routes.[15][16]

-

Iodination of 3,5-Diaminobenzoic Acid:

-

3,5-diaminobenzoic acid is dissolved in an acidic aqueous solution (e.g., sulfuric acid).

-

An iodinating agent, such as a solution of potassium iodide and hydrogen peroxide or iodine monochloride, is added portion-wise to the reaction mixture.

-

The reaction is heated (e.g., 50-60°C) and stirred for several hours until thin-layer chromatography (TLC) indicates the completion of the reaction.

-

The crude product, 3,5-diamino-2,4,6-triiodobenzoic acid, precipitates from the solution and is isolated by filtration.

-

-

Acetylation:

-

The dried intermediate from the previous step is suspended in a suitable solvent.

-

An acetylating agent, such as acetic anhydride or acetyl chloride, is added in excess.

-

The mixture is heated under reflux for several hours.

-

Upon cooling, the product, diatrizoic acid, crystallizes. It is then filtered, washed with deionized water, and dried.

-

-

Purification and Salt Formation:

-

The crude diatrizoic acid is purified by recrystallization. This often involves dissolving the acid in a basic solution (e.g., sodium hydroxide or ammonia (B1221849) water) and then re-precipitating it by adding a strong acid.[15]

-

For final formulation, a stoichiometric amount of meglumine and/or sodium hydroxide is added to a suspension of purified diatrizoic acid in water for injection to form the desired salt solution. The pH is adjusted to a physiological range (6.0-7.7).[17]

-

Physicochemical Property Determination

-

Osmolality Measurement: Osmolality was, and still is, typically measured using a vapor pressure osmometer. This instrument measures the dew point temperature depression of a sample compared to pure water, which is directly proportional to the osmotic pressure of the solution.[3]

-

Viscosity Measurement: Viscosity is determined by measuring the flow rate of the contrast medium through a calibrated microcapillary tube at a controlled temperature (e.g., 25°C and 37°C). The time it takes for a specific volume to pass through the capillary is used to calculate the kinematic viscosity, which is then converted to dynamic viscosity (in centipoise, cP).[3][18]

Early Clinical Trial Design (Conceptual Protocol)

Early clinical trials in the 1950s and 1960s were less standardized than modern trials but focused on two primary endpoints: efficacy and safety.[15]

-

Patient Selection: Patients scheduled for routine intravenous urography or angiography were enrolled. Key exclusion criteria would have included severe renal or cardiac disease and a history of severe allergy.

-

Administration: The diatrizoate solution was warmed to body temperature and injected intravenously over a set period. Doses were determined based on patient weight and the procedure being performed.

-

Efficacy Assessment: Radiographs were taken at specific time intervals post-injection. The quality of opacification of the target structures (e.g., renal calyces, ureters, blood vessels) was evaluated by radiologists and graded on a qualitative scale (e.g., poor, fair, good, excellent).

-

Safety Monitoring: Patients were monitored closely for at least 30 minutes post-injection for immediate adverse reactions. This included monitoring vital signs (blood pressure, heart rate) and observing for signs of anaphylactoid reactions (e.g., urticaria, nausea, vomiting, respiratory distress). Delayed reactions were often captured through patient follow-up.

Evolution and Legacy

While diatrizoate was a revolutionary agent, its high osmolality was a significant clinical limitation. The discomfort and adverse effects it produced were the primary impetus for the development of the second generation of contrast media: the low-osmolar agents (both ionic dimers and non-ionic monomers) in the 1970s and 1980s.[1][17] These newer agents delivered the same amount of iodine with roughly half the osmotic load, significantly improving patient tolerance.

Today, high-osmolar agents like diatrizoate are no longer used for routine intravascular injections in most institutions due to the superior safety profile of low- and iso-osmolar agents.[6][19] However, diatrizoate solutions (e.g., Gastrografin) remain in widespread use for gastrointestinal imaging, particularly when barium sulfate (B86663) is contraindicated, such as in cases of suspected bowel perforation.[17] Its historical importance is undeniable, as it set the chemical foundation and clinical benchmark that all subsequent contrast agents were built upon.

References

- 1. camberpharma.com [camberpharma.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Physicochemical parameters of x-ray contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. radiopaedia.org [radiopaedia.org]

- 5. pubs.rsna.org [pubs.rsna.org]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. EP0365541B1 - Preparation of 5-acylamino-2,4,6-triiodo- or tribromo-benzoic acid derivatives - Google Patents [patents.google.com]

- 8. Radiology-TIP - Database : Diatrizoate [radiology-tip.com]

- 9. Influence of MRI contrast media on histamine release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro histamine release induced by magnetic resonance imaging and iodinated contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Contrast Media Viscosity versus Osmolality in Kidney Injury: Lessons from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Side Effects of Radiographic Contrast Media: Pathogenesis, Risk Factors, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct toxic effect of the radiocontrast agent diatrizoate on renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Contrast media (meglumine diatrizoate) aggravates renal inflammation, oxidative DNA damage and apoptosis in diabetic rats which is restored by sulforaphane through Nrf2/HO-1 reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 16. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]

- 17. Diatrizoate Meglumine and Diatrizoate Sodium Solution USP [dailymed.nlm.nih.gov]

- 18. Comparative rheology of low- and iso-osmolarity contrast agents at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Radiographic Contrast Agents and Contrast Reactions - Special Subjects - MSD Manual Professional Edition [msdmanuals.com]

A Comprehensive Technical Guide to the Solubility and Stability of Meglumine Diatrizoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of meglumine (B1676163) diatrizoate, a widely used iodinated contrast agent. The following sections detail its solubility characteristics and stability profile, supported by quantitative data, experimental methodologies, and logical workflows to aid in research and formulation development.

Solubility Properties

Meglumine diatrizoate is recognized for its aqueous solubility, a critical attribute for its application as an injectable and oral contrast medium.[1][2] Its solubility is influenced by the solvent system, temperature, and pH.

Solubility Data

The solubility of this compound in various solvents is summarized in the table below.

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 89 g / 100 mL | 20 | [3] |

| Dimethyl Sulfoxide (DMSO) | 60 mg/mL (74.15 mM) | Not Specified | Sonication is recommended to aid dissolution.[4] |

| Ethanol | Slightly soluble | Not Specified | [5] |

| Ether | Insoluble | Not Specified | [5] |

Factors Influencing Solubility

The dissolution of this compound can be affected by several factors:

-

pH: As a salt of a weak acid (diatrizoic acid) and a weak base (meglumine), the pH of the solution can influence the ionization state and thus the solubility of this compound. Commercial formulations are typically buffered to a pH range of 6.0 to 7.6.[6][7][8]

-

Temperature: Generally, for solid solutes dissolving in liquid solvents, solubility increases with temperature.[9][10] While specific data on the temperature-dependent solubility of this compound is not extensively available in the provided results, this general principle is expected to apply.

-

Polarity: The polarity of the solvent is a key determinant of solubility. This compound, being a polar molecule, exhibits good solubility in polar solvents like water.[10]

-

Particle Size: For powdered forms, a smaller particle size can increase the rate of dissolution due to a larger surface area available for solvent interaction.[10][11]

Stability Profile

The stability of this compound is crucial for its safe and effective use. It is generally stable under recommended storage conditions, but can be susceptible to degradation by light and temperature excursions.[12]

Stability Data

The following table summarizes the key stability characteristics of this compound and its formulations.

| Condition | Observation | Duration | Reference |

| Storage Temperature | |||

| 20-25°C (68-77°F) | Stable. Recommended storage temperature for commercial preparations. | Not specified | [7][13][14] |

| 4°C | Crystallization may occur. | Not specified | [15] |

| Reversibility of Crystallization | Crystals readily redissolve upon agitation. | 30 days | No discernible effect on drug stability was observed.[15] |

| Light Exposure | |||

| General | Protection from light is recommended for commercial preparations.[7][13][16] | Not specified | |

| 1.2 million lux hours | Gastrografin® remained stable. | 7 days | [15] |

| Humidity | |||

| 60% Relative Humidity (at 25°C) | Gastrografin® remained stable with no physical change to the solution. | 30 days | [15] |

| pH | |||

| 6.0 - 7.6 | pH range for stable aqueous solutions in commercial formulations.[6][7][16] | Not specified |

Degradation Pathways

This compound can degrade under certain conditions, primarily through photodegradation and hydrolysis.

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of diatrizoate.[17] This is a critical consideration in the manufacturing, packaging, and administration of this compound solutions.

-

Acidic Degradation: In the presence of acid, diatrizoate can degrade to form a highly cytotoxic 3,5-diamino metabolite.[18]

-

Deiodination: Under certain photolytic conditions, deiodination can occur, where iodine atoms are cleaved from the tri-iodinated benzene (B151609) ring.[19]

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Caption: Workflow for assessing this compound stability.

Experimental Protocols

The following outlines methodologies for key experiments related to the analysis of this compound solubility and stability.

High-Performance Liquid Chromatography (HPLC) for Stability Testing

A reverse-phase HPLC method is commonly adapted for the assay of diatrizoate salts to determine stability.[15]

-

Objective: To quantify the amount of this compound and its degradation products over time under various stress conditions.

-

Mobile Phase: A suitable mixture of aqueous and organic solvents, such as a buffered aqueous solution and acetonitrile (B52724) or methanol. The specific composition should be optimized to achieve good separation of the parent drug from its degradation products.

-

Stationary Phase: A C18 column is typically used for reverse-phase chromatography of polar compounds like this compound.

-

Detection: UV absorbance at a wavelength where diatrizoate has significant absorbance, for example, 255 nm.[17]

-

Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Subject the test samples of this compound to the desired stability conditions (e.g., elevated temperature, light exposure).

-

At specified time points, withdraw aliquots of the stressed samples, dilute appropriately, and inject them into the HPLC system.

-

Quantify the amount of this compound remaining and any major degradation products by comparing the peak areas to that of the standard.

-

-

Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[15]

Photostability Testing

Photostability testing is conducted to evaluate the effect of light on the drug substance.

-

Objective: To determine the light sensitivity of this compound and to identify the need for light-protective packaging.

-

Apparatus: A photostability chamber capable of delivering a controlled and measurable output of both visible and UV light.

-

Procedure (based on ICH Q1B guidelines):

-

Expose samples of this compound (as solid and/or in solution) to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours per square meter).[17]

-

A dark control sample should be stored under the same conditions but protected from light.

-

At appropriate time intervals, samples are withdrawn and analyzed by a stability-indicating method like HPLC to determine the extent of degradation.[17]

-

USP-NF Assay for Diatrizoate Meglumine and Iodine Content

The United States Pharmacopeia-National Formulary (USP-NF) provides official methods for the assay of this compound and its iodine content.

Assay for Diatrizoate Meglumine (Titrimetric Method): [20]

-

A sample solution is prepared by diluting a volume of the this compound solution.[20]

-

Sulfuric acid and sodium metaperiodate solution are added, and the mixture is allowed to stand in the dark for one hour.[20]

-

Potassium iodide is then added, and the liberated iodine is immediately titrated with a standardized solution of sodium thiosulfate, using starch as an indicator.[20]

-

A blank determination is performed, and the content of diatrizoate meglumine is calculated.[20]

Assay for Iodine (Titrimetric Method): [20]

-

A sample of the this compound solution is refluxed with sodium hydroxide (B78521) and powdered zinc for one hour to reduce the organically bound iodine to iodide.[20]

-

The mixture is cooled, filtered, and the filtrate is acidified with glacial acetic acid.[20]

-

The iodide is then titrated with a standardized solution of silver nitrate, using tetrabromophenolphthalein (B75775) ethyl ester as an indicator.[20]

The following diagram illustrates the general experimental workflow for determining the stability of this compound.

References

- 1. Buy DIATRIZOATE MEGLUMINE [smolecule.com]

- 2. This compound | C18H26I3N3O9 | CID 8566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diatrizoate meglumine | TargetMol [targetmol.com]

- 5. Diatrizoate sodium | 737-31-5 [chemicalbook.com]

- 6. This compound | 131-49-7 [chemicalbook.com]

- 7. camberpharma.com [camberpharma.com]

- 8. Diatrizoate Meglumine and Diatrizoate Sodium Solution USP [dailymed.nlm.nih.gov]

- 9. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 10. jmpas.com [jmpas.com]

- 11. ascendiacdmo.com [ascendiacdmo.com]

- 12. camberpharma.com [camberpharma.com]

- 13. drugs.com [drugs.com]

- 14. DailyMed - DIATRIZOATE MEGLUMINE AND DIATRIZOATE SODIUM- diatrizoate meglumine and diatrizoate sodium solution [dailymed.nlm.nih.gov]

- 15. Development, Validation and Results of Quantitative Stability Tes...: Ingenta Connect [ingentaconnect.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 18. A comparative study between three stability indicating spectrophotometric methods for the determination of diatrizoate sodium in presence of its cytotoxic degradation product based on two-wavelength selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. trungtamthuoc.com [trungtamthuoc.com]

An In-Depth Technical Guide to the Mechanism of Action of Meglumine Diatrizoate as a Contrast Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meglumine (B1676163) diatrizoate is a widely utilized iodinated radiocontrast agent critical for enhancing the visibility of internal structures in X-ray-based diagnostic imaging. Its mechanism of action is fundamentally rooted in the high atomic number and electron density of the iodine atoms it carries, which effectively attenuate X-ray photons. This guide provides a comprehensive technical overview of the physicochemical properties, pharmacokinetics, and the core mechanism of X-ray attenuation of meglumine diatrizoate. Detailed quantitative data, experimental protocols, and visual representations of key pathways are presented to offer a thorough understanding for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: X-Ray Attenuation

The primary function of this compound as a contrast agent is to increase the differential absorption of X-rays between the targeted anatomical structure and the surrounding tissues.[1][2] This is achieved through the process of X-ray attenuation, which is the reduction in the intensity of an X-ray beam as it passes through matter. The high atomic number of iodine (Z=53) in the diatrizoate molecule is the key to its efficacy.

The dominant mechanism by which this compound attenuates X-rays in the diagnostic energy range is the photoelectric effect .[2] This occurs when an incident X-ray photon interacts with an inner shell electron (typically from the K-shell) of an iodine atom. The photon's energy is completely absorbed, and the electron is ejected from the atom. The probability of this interaction is highly dependent on the atomic number of the absorbing material and the energy of the X-ray photon. Specifically, the likelihood of photoelectric absorption is approximately proportional to (Z/E)³, where Z is the atomic number and E is the photon energy. The high atomic number of iodine, therefore, leads to a significantly greater probability of photoelectric absorption compared to the elements that constitute soft tissues (primarily carbon, hydrogen, oxygen, and nitrogen).

This differential attenuation results in a higher radiodensity of the tissues or fluids containing the contrast agent, which appear opaque on the resulting radiograph or computed tomography (CT) image. The degree of contrast enhancement is directly proportional to the concentration of iodine in the tissue.[3][4][5]

Experimental Protocol: In Vitro X-ray Attenuation Measurement

A common method to quantify the X-ray attenuation of a contrast agent involves using a CT scanner and a phantom.

-

Objective: To determine the relationship between the concentration of this compound and the resulting CT number (in Hounsfield Units, HU).

-

Materials:

-

This compound solution of known concentration.

-

Saline or distilled water for dilutions.

-

A phantom, typically a cylindrical container made of a material with known X-ray attenuation properties (e.g., water or acrylic), with wells to hold the different concentrations of the contrast agent.

-

A clinical or preclinical CT scanner.

-

-

Procedure:

-

Prepare a series of dilutions of the this compound solution with saline or water to achieve a range of iodine concentrations.

-

Fill the wells of the phantom with the different dilutions. One well should be filled with the diluent alone to serve as a baseline.

-

Place the phantom in the gantry of the CT scanner and perform a scan. It is important to use consistent scan parameters (e.g., kVp, mAs) for all measurements.

-

Using the scanner's software, draw regions of interest (ROIs) within each well on the resulting CT images.

-

Measure the mean HU value for each ROI.

-

Plot the mean HU values as a function of the iodine concentration. This will typically yield a linear relationship, demonstrating the direct correlation between iodine concentration and X-ray attenuation.[1][6]

-

Physicochemical Properties

The performance and safety of this compound are significantly influenced by its physicochemical properties.

| Property | Typical Values for a Formulation (e.g., MD-76R) | Significance |

| Iodine Content | 370 mg/mL | Directly determines the degree of X-ray attenuation and contrast enhancement. Higher concentrations provide greater contrast but also contribute to higher osmolality and viscosity.[7] |

| Osmolality | ~1551 mOsm/kg H₂O | High osmolality can lead to fluid shifts from the extravascular to the intravascular space, potentially causing vasodilation, pain, and a sensation of heat upon injection. It can also have a diuretic effect.[7] |

| Viscosity | 10.5 cP at 37°C | Affects the ease of injection, particularly through small-bore needles or catheters. Higher viscosity requires greater injection pressure. Warming the solution can reduce viscosity.[7] |

| Plasma Protein Binding | Approximately 2-5% | Low protein binding means that the majority of the agent is free in the plasma and readily available for glomerular filtration, leading to rapid renal excretion. |

Experimental Protocols for Physicochemical Characterization

-

Osmolality Measurement (Freezing Point Depression):

-

Principle: The freezing point of a solution is depressed in proportion to the concentration of dissolved particles.

-

Apparatus: An osmometer.

-

Procedure: A small sample of the this compound solution is supercooled. The sample is then induced to crystallize, and the freezing point is precisely measured. The instrument's software then calculates the osmolality based on the freezing point depression compared to that of pure water.

-

-

Viscosity Measurement (Rotational Viscometer):

-

Principle: Measures the torque required to rotate a spindle immersed in the fluid at a constant speed.

-

Apparatus: A rotational viscometer with a temperature-controlled sample holder.

-

Procedure: A sample of the this compound solution is placed in the sample holder and brought to the desired temperature (e.g., 25°C and 37°C). The spindle is immersed in the sample and rotated at a series of known speeds. The viscometer measures the resistance to this rotation and calculates the viscosity.

-

-

Plasma Protein Binding (Equilibrium Dialysis):

-

Principle: A semi-permeable membrane separates a chamber containing the drug in plasma from a drug-free buffer chamber. Only the unbound drug can diffuse across the membrane.

-

Apparatus: An equilibrium dialysis device (e.g., a RED device), a temperature-controlled incubator/shaker, and an analytical method to quantify the drug (e.g., LC-MS/MS).

-

Procedure:

-

The plasma sample is spiked with a known concentration of this compound.

-

The spiked plasma is placed in one chamber of the dialysis unit, and a protein-free buffer is placed in the other chamber.

-

The unit is sealed and incubated at 37°C with gentle agitation for a sufficient time to allow equilibrium to be reached (typically 4-24 hours).

-

After incubation, samples are taken from both chambers, and the concentration of this compound is measured.

-

The percentage of bound drug is calculated based on the difference in concentration between the plasma and buffer chambers.

-

-

Pharmacokinetics

The pharmacokinetic profile of this compound depends on the route of administration.

Intravenous Administration

Following intravenous injection, this compound is rapidly distributed throughout the extracellular fluid. Due to its low plasma protein binding and lack of significant metabolism, it is primarily eliminated unchanged by glomerular filtration in the kidneys.[7] The pharmacokinetic profile is often described by a two-compartment model, with a rapid distribution phase (alpha phase) and a slower elimination phase (beta phase). In patients with normal renal function, the elimination half-life is relatively short.[7]

Experimental Protocol: Preclinical Pharmacokinetic Study in Rats (Intravenous)

-

Objective: To determine the pharmacokinetic parameters of this compound following intravenous administration in a rat model.

-

Animals: Male or female Sprague-Dawley or Wistar rats.

-

Procedure:

-

Catheterization: A catheter is surgically implanted in a major blood vessel (e.g., jugular vein for administration and carotid artery or another vein for blood sampling) of the anesthetized rats. The animals are allowed to recover from the surgery.

-

Dosing: A single bolus dose of this compound is administered intravenously through the catheter.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dose. To maintain the animal's blood volume, a small volume of heparinized saline may be administered after each sample collection.

-

Sample Processing: The blood samples are centrifuged to separate the plasma. The plasma is then stored frozen until analysis.

-

Bioanalysis: The concentration of diatrizoate in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as clearance, volume of distribution, and elimination half-life.

-

Oral/Rectal Administration

When administered orally or rectally, this compound is minimally absorbed from the intact gastrointestinal tract. It passes through the GI tract, opacifying it for radiographic examination, and is then excreted in the feces.[8] Its high osmolality can draw fluid into the bowel, leading to a laxative effect and dilution of the contrast medium.[8]

Visualizing the Mechanisms

Signaling Pathways and Workflows

Caption: Mechanism of X-ray attenuation by this compound.

Caption: Pharmacokinetic workflow of intravenous this compound.

Caption: Experimental workflow for plasma protein binding determination.

Conclusion

This compound remains a cornerstone of diagnostic imaging due to its effective and well-characterized mechanism of action. Its efficacy is directly tied to the high iodine content, which facilitates significant X-ray attenuation via the photoelectric effect. The agent's favorable pharmacokinetic profile, characterized by low plasma protein binding and rapid renal excretion for intravenous administration, contributes to its widespread clinical use. A thorough understanding of its physicochemical properties, such as osmolality and viscosity, is crucial for optimizing its administration and ensuring patient safety. This guide provides the foundational technical knowledge for researchers and drug development professionals working with or developing iodinated contrast agents.

References

- 1. publish.kne-publishing.com [publish.kne-publishing.com]

- 2. X-Ray Physics: X-Ray Interaction with Matter, X-Ray Contrast, and Dose - XRayPhysics [xrayphysics.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsna.org [pubs.rsna.org]

- 5. Thyroid CT number and its relationship to iodine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of iodinated contrast agent on HU-based dose calculation and dose delivered in iridium-192 high-dose-rate brachytherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. DailyMed - DIATRIZOATE MEGLUMINE AND DIATRIZOATE SODIUM- diatrizoate meglumine and diatrizoate sodium solution [dailymed.nlm.nih.gov]

Meglumine Diatrizoate: A Comprehensive Technical Guide to Absorption and Excretion in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of meglumine (B1676163) diatrizoate in various preclinical animal models. Meglumine diatrizoate, a widely used iodinated contrast agent, is crucial for radiographic imaging. Understanding its pharmacokinetic profile in animals is fundamental for both toxicological assessment and the extrapolation of its behavior in humans. This document summarizes key quantitative data, details common experimental protocols, and visualizes the physiological pathways involved.

Core Principles of this compound Pharmacokinetics

This compound is a high-osmolarity, water-soluble compound. Its pharmacokinetic profile is characterized by rapid distribution into the extracellular fluid following intravenous administration and subsequent elimination, primarily through renal excretion. It is not significantly metabolized in the body.

Absorption:

-

Intravenous Administration: Following intravenous injection, 100% of the dose is bioavailable.

-

Oral and Rectal Administration: Absorption from the gastrointestinal tract is minimal in healthy subjects.[1][2][3] This property allows for its use in radiographic examination of the GI tract.[1][2][3] However, in certain conditions, such as in the presence of underlying disease, some absorption can occur.[1]

Distribution: Upon intravenous administration, this compound is rapidly distributed from the plasma into the interstitial fluid.[4] This distribution follows a biphasic pattern, characterized by an initial rapid distribution phase followed by a slower elimination phase.[4] The volume of distribution is relatively small, reflecting its confinement to the extracellular space. It exhibits low protein binding.[5]

Metabolism: this compound is not significantly metabolized and is excreted from the body unchanged.

Excretion: The primary route of excretion for this compound is via the kidneys, through glomerular filtration.[4] A small fraction may be excreted through the biliary system, particularly in cases of renal impairment.[6][7]

Quantitative Pharmacokinetic Data in Animal Models

The following tables summarize the available quantitative data on the pharmacokinetics of this compound and related iodinated contrast media in various animal models.

Table 1: Pharmacokinetic Parameters of Iodinated Contrast Media in Rabbits

| Parameter | Value | Compound | Administration Route | Reference |

| Elimination Half-life (t½) | ~1.4 - 1.7 hours | Flunixin-meglumine (as a proxy for meglumine pharmacokinetics) | Intravenous | [8] |

| Volume of Distribution (Vd) | ~0.6 - 0.8 L/kg | Flunixin-meglumine | Intravenous | [8] |

| Total Body Clearance (Cl) | ~0.32 - 0.37 L/h/kg | Flunixin-meglumine | Intravenous | [8] |

Note: Data for this compound specifically was limited in the public domain for rabbits. Flunixin-meglumine data is provided to give a general indication of meglumine salt pharmacokinetics in this species.

Table 2: Pharmacokinetic Parameters of Diatrizoate in Dogs

| Parameter | Observation | Administration Route | Reference |

| Elimination Pattern | Biphasic (rapid diffusion followed by slow urinary excretion) | Intravenous | [4] |

| Plasma Concentration | Highest immediately after bolus injection | Intravenous Bolus | [9] |

| Plasma Concentration | Higher levels 10-25 min post-infusion compared to bolus | Intravenous Drip Infusion | [9] |

| Extravascular Concentration | Insignificant difference between administration rates after 12.5 min | Intravenous | [9] |

Table 3: Excretion of Iodinated Contrast Media in Rats

| Excretion Route | Observation | Compound | Reference |

| Biliary Excretion | Minor pathway | Iodinated Contrast Media | [10][11] |

| Fecal Excretion | Predominant route for some compounds (not diatrizoate) | Various Metals (for comparison) | [12] |

| Urinary Excretion | Major route for water-soluble compounds | Various Metals (for comparison) | [12] |

Experimental Protocols

This section outlines the general methodologies employed in pharmacokinetic studies of this compound in animal models.

Animal Models and Housing

-

Species: Common animal models include dogs, rabbits, and rats.[4][12][13]

-

Housing: For excretion studies, animals are often housed individually in metabolic cages. These cages are designed to separate and collect urine and feces for quantitative analysis.[14][15][16][17][18]

Administration of this compound

-

Intravenous Administration:

-

The animal is weighed to determine the correct dosage.

-

A catheter is placed in a suitable vein (e.g., cephalic vein in dogs, marginal ear vein in rabbits).[13]

-

This compound solution (e.g., 60%) is administered as either a rapid bolus injection or a controlled intravenous drip infusion.[9][13]

-

The dose is typically calculated based on body weight (e.g., 4.3 ml/kg).[13]

-

Sample Collection

-

Blood Sampling:

-

Blood samples are collected at predetermined time points following administration.

-

Samples are typically drawn from a catheter placed in a contralateral vein or artery.

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

-

Urine and Feces Collection:

-

Animals are placed in metabolic cages immediately after dosing.

-

Urine and feces are collected at specified intervals (e.g., every 12 or 24 hours) for a defined period (e.g., 72 hours).[14][18]

-

The total volume of urine and weight of feces are recorded.

-

Aliquots of urine and homogenized feces are stored frozen for analysis.

-

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Plasma and urine samples may require protein precipitation or solid-phase extraction to remove interfering substances. Fecal samples are typically homogenized and extracted with a suitable solvent.

-

Chromatographic Conditions: A reversed-phase HPLC system with a C18 column is commonly used.[19][20][21] The mobile phase often consists of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile).[20]

-

Detection: UV detection at a wavelength specific for diatrizoate is employed for quantification.[20]

-

Quantification: The concentration of diatrizoate in the samples is determined by comparing the peak area to a standard curve prepared with known concentrations of the compound.[20]

-

Visualizations

Physiological Pathway of this compound

Caption: Physiological pathway of this compound in the body.

Experimental Workflow for a Pharmacokinetic Study

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. GASTROGRAFIN® Diatrizoate Meglumineand Diatrizoate SodiumSolution USP [dailymed.nlm.nih.gov]

- 4. Pharmacokinetics of contrast media: experimental results in dog and man with CT implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Physiology of biliary excretion of roentgenographic contrast media (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vicarious excretion of contrast medium in patients without azotemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 8. openaccess.selcuk.edu.tr [openaccess.selcuk.edu.tr]

- 9. Diatrizoate distribution in dogs as a function of administration rate and time following intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biliary excretion of contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biliary excretion of barium in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Disposition of metals in rats: a comparative study of fecal, urinary, and biliary excretion and tissue distribution of eighteen metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ajnr.org [ajnr.org]

- 14. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. harvardapparatus.com [harvardapparatus.com]

- 16. Combining a metabolic cage (with urine and feces collection) and respirometry: It's easy! - Sable Systems International [sablesys.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Column-switching high-performance liquid chromatographic (HPLC) determination of hydrochlorothiazide in rat, dog, and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. asianpubs.org [asianpubs.org]

- 21. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide on the Osmotic Effects of Meglumine Diatrizoate

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Meglumine (B1676163) diatrizoate is a salt of diatrizoic acid, an iodinated benzoic acid derivative. It is a first-generation, ionic, high-osmolar contrast medium (HOCM) widely used in diagnostic imaging procedures such as excretory urography, angiography, and computed tomography (CT) enhancement.[1][2] Its primary function is to opacify internal structures due to the high atomic weight of iodine, which attenuates X-rays more effectively than soft tissue.[3][4] However, a defining characteristic of meglumine diatrizoate is its high osmolality, which is significantly greater than that of blood plasma.[1] This hypertonicity is the source of its profound osmotic effects, which have significant physiological and cellular implications. This guide provides a detailed examination of these osmotic effects, from the underlying physicochemical properties to the systemic and cellular responses, supported by quantitative data, experimental methodologies, and pathway visualizations.

Physicochemical Properties and Osmolality

This compound is an ionic monomer. In solution, it dissociates into a radiopaque anion (diatrizoate) and a non-opacifying cation (meglumine).[5] This dissociation doubles the number of particles in the solution for each molecule, which is the primary reason for its high osmolality.[5] As a HOCM, its osmolality can be five to eight times that of human blood plasma (approximately 290 mOsm/kg H₂O).[1][6] This creates a steep osmotic gradient when administered intravascularly or into other body cavities.

Data Presentation: Comparative Osmolality

The following table summarizes the key quantitative data regarding the osmolality of a common this compound formulation compared to human blood plasma.

| Substance | Type | Osmolality (mOsm/kg H₂O) | Reference |

| MD-76R (66% this compound) | High-Osmolar Contrast Medium | 1551 | [2] |

| Human Blood Plasma | Biological Fluid | ~290 | N/A |

Systemic and Cellular Osmotic Effects

The hyperosmolar nature of this compound induces significant fluid shifts across semipermeable membranes, driven by the principles of osmosis.

Fluid Dynamics and Dehydration

When administered intravenously, this compound elevates the osmolality of the blood. This causes a rapid movement of water from the interstitial and intracellular compartments into the vascular space. The immediate consequences include:

-

Hemodilution: A transient increase in blood volume.

-

Cellular Dehydration: Water efflux from red blood cells and endothelial cells, leading to cell shrinkage.[7][8] Studies have shown that intravenous administration can alter red blood cell morphology.[7]

-

Hypovolemia: When administered orally or rectally for gastrointestinal imaging, its high osmolality draws a large volume of fluid into the bowel lumen.[3][9] This can lead to dehydration, hypovolemia, and hypotension, particularly in vulnerable populations like young children or elderly, cachectic individuals.[3][9]

Cellular Response to Hyperosmotic Stress

At the cellular level, the osmotic stress induced by this compound triggers a cascade of events. The initial response is cell shrinkage due to water loss.[10][11] This change in cell volume and increase in intracellular ionic concentration activates complex signaling pathways and adaptive mechanisms.[12][13]

-

Cell Damage: Hyperosmotic stress can lead to DNA damage, protein carbonylation, mitochondrial depolarization, and cell cycle arrest.[10][12] If the stress is prolonged or severe, it can activate both intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.[10] Studies on rabbit renal proximal tubule cells have demonstrated that diatrizoate is directly toxic, causing declines in ATP and potassium levels and an increase in intracellular calcium.[14]

-

Adaptive Responses: Cells possess mechanisms to counteract hyperosmotic stress. A key adaptation is the intracellular accumulation of non-perturbing small organic molecules known as "compatible osmolytes" (e.g., sorbitol, myo-inositol, betaine).[10][15] These molecules help restore cell volume and normalize intracellular ionic strength without interfering with protein function.[15] This response is largely mediated by the transcription factor TonEBP/OREBP (NFAT5).[10][12]

Data Presentation: Summary of Cellular Effects

| Effect | Description | Cellular Consequence | Reference |

| Water Efflux | Osmotic movement of water out of the cell down its concentration gradient. | Cell shrinkage, increased intracellular macromolecule concentration. | [10][11] |

| Ion Channel Activation | Volume-activated ion channels are triggered by changes in cell size. | Initial rapid adjustments to cell volume through ion movement. | [11] |

| Cytoskeletal Reorganization | The cellular scaffolding rearranges in response to mechanical stress from volume changes. | Altered cell shape and mechanics. | [12] |

| Protein Damage | Increased intracellular ion concentration can lead to protein denaturation and aggregation. | Protein carbonylation, formation of polyubiquitinated proteins. | [10] |

| DNA Damage | Hyperosmotic stress can induce DNA breaks and inhibit repair mechanisms. | Cell cycle arrest, potential for apoptosis. | [12][16] |